N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 946271-79-0
Cat. No.: VC4143793
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946271-79-0 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.89 |
| IUPAC Name | N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25) |
| Standard InChI Key | JLNOKLFITHOQQI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Introduction
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound featuring a unique combination of a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. It is characterized by its heterocyclic structure, which includes amide and sulfide functional groups, contributing to its reactivity and potential biological activity.
Synthesis and Chemical Transformations
The synthesis of N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple synthetic steps. These reactions require controlled conditions, such as temperature and pressure, to optimize yield and purity. Common reagents include alkyl halides for alkylation and thiols for introducing the sulfanyl group.
Synthesis Steps:
-
Alkylation: Use of alkyl halides.
-
Sulfanyl Group Introduction: Use of thiols.
-
Controlled Conditions: Temperature and pressure control.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the purity and structure of this compound. These methods provide detailed information about the molecular structure and help in identifying potential impurities.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization.
-
Mass Spectrometry (MS): For molecular weight determination and purity assessment.
Potential Applications
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several significant scientific applications, particularly in medicinal chemistry and materials science. Its unique structural properties make it a candidate for further research into biological activities and potential therapeutic uses.
Potential Uses:
-
Medicinal Chemistry: Potential therapeutic applications.
-
Materials Science: Unique structural properties for material development.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific biological targets, which may modulate enzyme activity or alter signaling pathways within cells. Further research is needed to fully understand its biological effects and potential therapeutic applications.
Biological Interactions:
-
Enzyme Activity Modulation: Potential to affect enzyme function.
-
Signaling Pathway Alteration: Possible influence on cellular signaling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume